Regulatory Identity and Pharmacopoeial Recognition: USP and EP Compendial Status
Atorvastatin Acetonide tert-Butyl Ester (CAS 125971-95-1) is explicitly designated as Atorvastatin EP Impurity I in the European Pharmacopoeia and as Atorvastatin USP Related Compound I in the United States Pharmacopeia . This compendial recognition distinguishes it from structurally related atorvastatin intermediates and impurities (e.g., Atorvastatin EP Impurity B/C/D, CAS 581772-29-4, CAS 693793-53-2, etc.) that lack pharmacopoeial monograph inclusion as primary reference standards . The compound is supplied as a certified pharmaceutical secondary standard with multi-traceability to USP, EP, and BP primary standards . Additionally, it is commercially available as an analytical standard at 99.76% purity (HPLC) for qualitative, quantitative, and methodological research applications in HPLC, GC, and MS .
| Evidence Dimension | Regulatory compendial inclusion and certified reference material status |
|---|---|
| Target Compound Data | Explicitly listed in EP as Impurity I; USP as Related Compound I; available as certified pharmaceutical secondary standard with multi-traceability to USP/EP/BP |
| Comparator Or Baseline | Atorvastatin EP Impurity B (CAS 581772-29-4), Atorvastatin EP Impurity C (CAS 693793-53-2), Atorvastatin EP Impurity D — not listed as compendial primary reference standards in same capacity |
| Quantified Difference | Compendial recognition (binary: included vs. not included); certified standard purity specification of 99.76% |
| Conditions | Pharmacopoeial monograph specification; analytical standard certification per HPLC/GC/MS |
Why This Matters
Compendial recognition and certified reference material status are mandatory for analytical method validation in ANDA filings and QC release testing, eliminating the need for in-house reference standard qualification and reducing regulatory submission burden.
